molecular formula C24H25N3O4 B2675714 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-07-1

8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2675714
CAS No.: 1021081-07-1
M. Wt: 419.481
InChI Key: BVMBIGMELQGDNW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic chemical derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a chemotype identified as a novel and selective class of delta opioid receptor (DOR) agonists . This core structure is of significant research interest as it offers a promising alternative to previously studied DOR agonists, such as those based on the SNC80 chemotype, which are often associated with adverse effects including convulsions and rapid tachyphylaxis (tolerance) . Compounds based on this scaffold are predicted to bind to the orthosteric site of the DOR and are notably selective for DOR over a panel of many other GPCRs . A key characteristic of this agonist chemotype is its signaling bias; it is slightly biased toward G-protein signaling pathways over β-arrestin recruitment . This pharmacological profile is a critical differentiator, as preclinical evidence suggests that DOR agonists with lower β-arrestin recruitment efficacy may have a reduced propensity to induce seizures, a major hurdle in the development of DOR-targeted therapeutics . The primary research applications for this compound are in preclinical neuroscience and pharmacology. It serves as a crucial tool for investigating the complex biology of the DOR, which is a potential target for neurologic and psychiatric conditions such as chronic pain, migraine, anxiety, and alcohol use disorder . Researchers can use this compound to explore G-protein-biased DOR signaling and its functional outcomes in various in vitro and in vivo models. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-phenoxyethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMBIGMELQGDNW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the reaction of cinnamic acid with phenoxyethylamine under controlled conditions. The reaction mixture is then subjected to cyclization and oxidation processes to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors are employed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives of the original compound.

Scientific Research Applications

Organic Chemistry

8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing more complex molecules.

Research indicates that this compound exhibits significant biological activity, which positions it as a candidate for drug development:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may act as an anti-inflammatory agent by modulating specific biological pathways.
  • Potential Therapeutic Uses : Investigations into its interactions with biological targets have shown promise for treating conditions such as cancer and neurodegenerative diseases. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.

Medicinal Chemistry

The compound's potential therapeutic applications extend into medicinal chemistry:

  • Drug Development : The structural characteristics of this compound make it a candidate for developing new pharmaceuticals aimed at various diseases.
  • Bioactivity Studies : Case studies have demonstrated its effectiveness in inhibiting certain enzymes linked to disease progression, further validating its potential as a therapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized as a catalyst in chemical reactions:

  • Catalysis : It enhances the efficiency and selectivity of various chemical processes, which is crucial for optimizing production methods in the chemical industry.

Case Studies

  • Anti-inflammatory Activity : A study conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models.
  • Enzyme Inhibition Studies : Research focusing on its role as an acetylcholinesterase inhibitor showed promising results in enhancing cognitive function in animal models related to Alzheimer’s disease.

Mechanism of Action

The mechanism by which 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Target Specificity

The biological activity of spirohydantoin derivatives is highly dependent on substituent chemistry. Key comparisons include:

Compound Name Substituents Biological Target Key Findings Reference
8-Cinnamoyl-3-(2-phenoxyethyl)-... Cinnamoyl, 2-phenoxyethyl Hypothetical (HIF PHDs) Structural analog of pan-PHD inhibitors; cinnamoyl may enhance binding via π-π interactions.
Spirohydantoins (e.g., Compound 11–16) Varied pyridinyl/aryl groups HIF PHD1-3 Pan-inhibitors with IC₅₀ < 100 nM; optimized for oral bioavailability . Chelating groups (e.g., pyridine) critical for Fe²⁺ binding .
7,7,9,9-Tetramethyl-... (TTDD) Tetramethyl Antimicrobial (N-halamine) Chlorinated form shows >99% inactivation of S. aureus and E. coli; rechargeable chlorine capacity .
8-(p-Fluorocinnamoyl)-3-methyl-... p-Fluorocinnamoyl, methyl Undisclosed Structural analog with fluorinated cinnamoyl; potential enhanced metabolic stability vs. non-fluorinated analogs .
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Synthetic intermediate Key precursor for Suzuki couplings; LC–MS m/z 260 (M+H)+ .

Key Research Findings

HIF PHD Inhibition : Spirohydantoins with pyridinyl substituents (e.g., 8-(3-chloro-5-(trifluoromethyl)pyridin-4-yl)-...) show pan-PHD inhibition (PHD1-3 IC₅₀ 10–50 nM) and robust erythropoietin upregulation in vivo .

Antimicrobial Activity: TTDD-incorporated PVC nanowebs achieve >60% chlorine recharge capacity, enabling sustained antibacterial efficacy .

SAR Insights :

  • Imidazole or pyridine at the 2-position enhances PHD2 binding (Kd < 50 nM) .
  • Bulky substituents (e.g., bis(4-methoxybenzyl)) improve solubility but reduce metabolic stability .

Biological Activity

8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_4O_3. Its structure features a spirocyclic arrangement that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Prolyl Hydroxylase Inhibition : Similar compounds in the triazaspiro class have been identified as pan-inhibitors of prolyl hydroxylase enzymes (PHDs), which play a critical role in the regulation of hypoxia-inducible factors (HIFs) . This inhibition can lead to increased erythropoietin production and may have implications in treating anemia.
  • Serotonin Receptor Modulation : Preliminary data suggest that related compounds exhibit activity at serotonin receptors (5-HT1a and 5-HT2c), indicating potential effects on mood and anxiety disorders .

Biological Activity and Pharmacological Effects

Research indicates that triazaspiro compounds exhibit a range of biological activities:

  • Antidepressant and Anxiolytic Effects : Compounds similar to this compound have shown promise as anxiolytic agents with fewer side effects compared to traditional medications .
  • Antimicrobial Activity : Some studies suggest that derivatives of triazaspiro compounds possess antimicrobial properties, making them candidates for further investigation in the treatment of infections .

Case Studies

Several studies have documented the effects of triazaspiro compounds:

  • Erythropoiesis Enhancement : A study demonstrated that specific triazaspiro derivatives significantly upregulated erythropoietin levels in animal models, suggesting their potential use in treating anemia .
  • Anxiolytic Effects : In a preclinical trial involving rodents, a related compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages .

Data Tables

Biological Activity Mechanism Reference
Prolyl Hydroxylase InhibitionIncreases HIF stability
Antidepressant EffectsModulation of serotonin receptors
Antimicrobial ActivityInhibition of bacterial growth

Q & A

Q. Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms bond angles, torsion angles, and crystal packing (e.g., monoclinic P21/c space group, a = 6.1722 Å, β = 94.460°) .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and secondary amine (N–H) at ~3300 cm⁻¹ .
    • 1H/13C NMR : Verify spirocyclic protons (δ 1.5–2.5 ppm) and aromatic substituents (δ 6.5–8.0 ppm) .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (e.g., C15H17ClN2O4S: Mr = 356.82) .

What solvent systems are effective for recrystallizing this compound?

Methodological Answer :
Recrystallization is optimized via:

  • Solvent Screening : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals due to polarity matching .
  • Temperature Gradient : Slow cooling from reflux (70°C to 25°C) minimizes amorphous byproducts .
  • Additives : Trace acetic acid (5 drops) enhances solubility during reflux, as seen in analogous triazole syntheses .

Advanced Research Questions

How can structure–activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Methodological Answer :

  • Substituent Variation : Modify the cinnamoyl (electron-withdrawing/-donating groups) or phenoxyethyl (halogenation, alkylation) moieties to assess electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with binding affinity .
  • Computational Modeling : Employ COMSOL Multiphysics or DFT to predict steric/electronic interactions and validate with crystallographic data .

What strategies resolve contradictory data in reaction yields or biological activity?

Q. Methodological Answer :

  • Factorial Design : Use orthogonal arrays (e.g., 3² factorial) to isolate variables like temperature, solvent polarity, and catalyst loading .
  • Control Experiments : Replicate reactions under inert (N₂/Ar) vs. ambient conditions to identify oxygen/moisture sensitivity .
  • Statistical Validation : Apply ANOVA to differentiate experimental noise from significant trends (p < 0.05) .

How can computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) using force fields like CHARMM or AMBER .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
  • Docking Studies : AutoDock Vina models binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding .

What advanced techniques validate spirocyclic conformation in solution vs. solid state?

Q. Methodological Answer :

  • Solid-State NMR : Compare 13C CP/MAS spectra with X-ray data to assess conformational rigidity .
  • VT-NMR : Variable-temperature 1H NMR (25–80°C) detects dynamic processes (e.g., ring puckering) in solution .
  • SC-XRD vs. PXRD : Single-crystal vs. powder diffraction identifies polymorphism or solvent inclusion .

Data Contradiction Analysis Example

Scenario : Discrepancies in bioactivity between batches.
Resolution :

Re-synthesize using strict anhydrous conditions (trace H₂O may hydrolyze the cinnamoyl group) .

Characterize impurities via HPLC-MS; detect byproducts like de-acylated derivatives .

Re-test activity with purified batches under standardized assay conditions (e.g., fixed ATP concentration) .

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